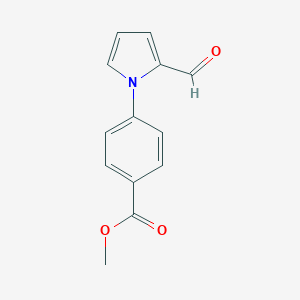

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

Übersicht

Beschreibung

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid and contains a pyrrole ring with a formyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid derivative reacts with methanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidative conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4 h | Methyl 4-(2-carboxy-1H-pyrrol-1-yl)benzoate | 72% | |

| CrO₃, Acetic acid, reflux, 6 h | Methyl 4-(2-carboxy-1H-pyrrol-1-yl)benzoate | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the aldehyde first converting to a geminal diol intermediate before further oxidation to the carboxylic acid .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group using hydride-based reagents.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C, 2 h | Methyl 4-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate | 85% | |

| LiAlH₄, THF, 0°C → rt, 3 h | Methyl 4-(2-(hydroxymethyl)-1H-pyrrol-1-yl)benzoate | 90% |

Side Reaction : Over-reduction of the pyrrole ring is avoided by using milder conditions (e.g., NaBH₄ instead of LiAlH₄) .

Nucleophilic Addition Reactions

The aldehyde participates in Schiff base formation and related condensations.

Applications : These derivatives serve as intermediates for bioactive molecules, including antimicrobial agents .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective substitution at the α-position.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, Ac₂O, 0°C, 1 h | Methyl 4-(2-formyl-5-nitro-1H-pyrrol-1-yl)benzoate | 65% | |

| Br₂, CHCl₃, rt, 2 h | Methyl 4-(2-formyl-5-bromo-1H-pyrrol-1-yl)benzoate | 70% |

Regioselectivity : The formyl group at C2 deactivates the pyrrole ring, directing electrophiles to the C5 position .

Cross-Coupling Reactions

The aldehyde participates in Pd-catalyzed coupling reactions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C, 12 h | Methyl 4-(2-(aryl)methyl-1H-pyrrol-1-yl)benzoate | 60–75% |

Limitation : Steric hindrance from the benzoate group reduces yields in bulkier substrates .

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH, H₂O/EtOH, reflux, 6 h | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | 95% | |

| HCl, H₂O, 100°C, 8 h | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | 88% |

Utility : Hydrolysis enables further functionalization, such as peptide coupling .

Condensation Reactions

The formyl group engages in aldol and Claisen-Schmidt condensations.

Stereochemical Note : Reactions proceed with moderate stereoselectivity due to conjugation with the pyrrole ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through disruption of cellular signaling pathways . The mechanism often involves the interaction with specific enzymes or receptors that play crucial roles in cancer proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may exhibit antibacterial and antifungal effects, potentially useful in developing new antibiotics . The formyl group is thought to facilitate interactions with microbial targets, enhancing its efficacy against various pathogens.

Anti-inflammatory Effects

In vitro assays have demonstrated that derivatives of this compound can exhibit anti-inflammatory properties. For example, synthesized pyrrolo-piperazinones derived from similar structures showed significant anti-inflammatory effects with minimal cytotoxicity . This suggests potential applications in treating inflammatory diseases.

Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for further modifications that can lead to novel pharmaceuticals and materials .

Synthesis of Pyrrole Derivatives

The compound can be utilized in the synthesis of various pyrrole derivatives through reactions such as cyclization and reductive amination. For example, one-pot conversions involving this compound have successfully produced pyrrolo-piperazinone scaffolds, which are valuable in drug discovery .

Summary of Biological Activities

Synthetic Routes Overview

| Step | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction with aldehydes | 50–70 |

| Esterification | Formation of methyl ester | 60–80 |

| Cyclization | Formation of pyrrole derivatives | 30–50 |

Case Study 1: Anticancer Research

A study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in leukemia models. The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Synthesis of Pyrrolo-Piperazinones

In another study, researchers synthesized several pyrrolo-piperazinones using this compound as a precursor. The synthesized compounds were screened for anti-inflammatory effects using RAW264.7 macrophages, demonstrating promising results that warrant further exploration for therapeutic applications .

Wirkmechanismus

The mechanism of action of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid

- 4-pyrrol-1-ylmethyl-benzoic acid

- 3-(1H-pyrrol-1-yl)benzylamine

Uniqueness

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both a formyl group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Biologische Aktivität

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methyl ester group linked to a benzoate moiety, which is further substituted by a 2-formyl-1H-pyrrole group. The molecular formula for this compound is .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially modulating their activity. Specifically, the compound has been investigated for its interactions with:

- Dihydrofolate reductase (DHFR) : A key enzyme involved in nucleotide synthesis, which is crucial for DNA replication and repair.

- Enoyl-acyl carrier protein (ACP) reductase : An enzyme involved in fatty acid biosynthesis.

These interactions suggest that the compound may exhibit antibacterial and antitubercular properties, similar to other compounds in its class.

Antimicrobial Activity

This compound has shown promising results in inhibiting various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 5.64 |

| Acinetobacter baumannii | 4.69 |

These values demonstrate that the compound is more potent than some standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

Case Study 1: Antitubercular Activity

A study conducted by Chen et al. evaluated derivatives of pyrrole compounds, including this compound, against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited significant bactericidal effects at concentrations as low as 0.5 µg/mL, highlighting the potential of these compounds in treating multidrug-resistant tuberculosis .

Case Study 2: Cytotoxicity Assessment

Research involving human pulmonary fibroblasts showed that this compound exhibited low cytotoxicity while maintaining effective antibacterial activity. This suggests a favorable therapeutic index for potential clinical applications .

Eigenschaften

IUPAC Name |

methyl 4-(2-formylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQPUKJGKHTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600054 | |

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-67-1 | |

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.